2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(3-BROMOPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and an indole moiety. It is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bromophenoxy Intermediate: This involves the reaction of 3-bromophenol with an appropriate acylating agent to form 3-bromophenoxyacetyl chloride.
Hydrazide Formation: The 3-bromophenoxyacetyl chloride is then reacted with hydrazine hydrate to form 2-(3-bromophenoxy)acetohydrazide.
Indole Derivative Synthesis: Separately, the indole derivative is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Condensation Reaction: Finally, the 2-(3-bromophenoxy)acetohydrazide is condensed with the indole derivative under specific conditions to yield the target compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-BROMOPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)acetohydrazide
- 2-(4-Bromophenoxy)acetohydrazide
- 2-(3-Chlorophenoxy)acetohydrazide
Uniqueness
2-(3-BROMOPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, including the presence of both a bromophenoxy group and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-11-6-7-15-14(8-11)17(18(24)22(15)2)21-20-16(23)10-25-13-5-3-4-12(19)9-13/h3-9,24H,10H2,1-2H3 |
InChI Key |
ZLRIYVRJOWWZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=CC(=CC=C3)Br)O)C |
Origin of Product |
United States |
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